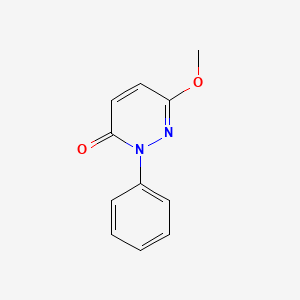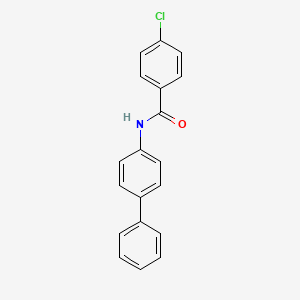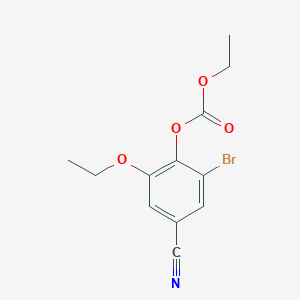
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature and is a member of the diazepanone family of compounds. In
作用机制
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one in lab experiments is its high potency and specificity. This compound has been shown to be effective at low concentrations and to have minimal off-target effects. However, one limitation is that it may be difficult to synthesize and purify in large quantities, which could limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases, including clinical trials in humans. Additionally, further studies could investigate the mechanism of action of this compound and identify potential off-target effects.
合成方法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl acrylate. The resulting product is then reacted with isopropylmagnesium chloride to form an intermediate, which is then reacted with an acid chloride to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
The potential applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methylbut-2-enoyl)-1,4-diazepan-5-one in scientific research are vast. This compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential as an anti-inflammatory agent and as an analgesic. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-methylbut-2-enoyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)11-20(25)22-10-9-19(24)23(18(13-22)15(3)4)12-16-5-7-17(21)8-6-16/h5-8,11,15,18H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUIDTVABHHEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5410218.png)

![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5410256.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)

![3-biphenyl-4-yl-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5410267.png)
![N-(3-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5410272.png)
![N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5410285.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5410304.png)